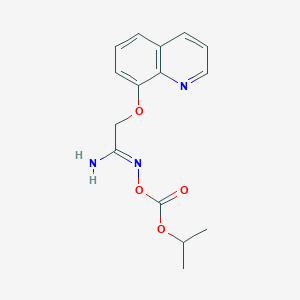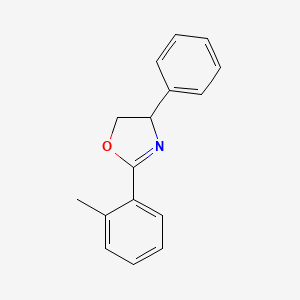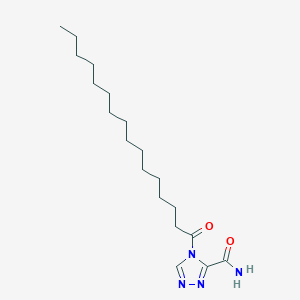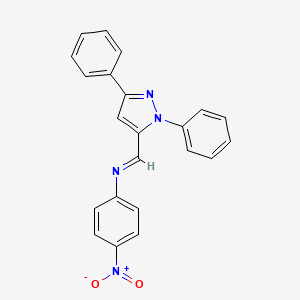methyl butanoate CAS No. 918154-54-8](/img/structure/B12882046.png)
(R)-[Ethoxy(phenyl)phosphoryl](phenyl)methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to both an ethoxy group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate typically involves the reaction of ®-phenylphosphonic dichloride with ®-ethanol and phenylmagnesium bromide. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
(R)-Phenylphosphonic dichloride+(R)-Ethanol+Phenylmagnesium bromide→(R)-((R)-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts and solvents can also optimize the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or phosphine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphine oxides, phosphines.
Substitution: Nitro- or halogen-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: In biological research, it can serve as a probe to study enzyme interactions involving phosphoryl groups.
Industry: In industrial chemistry, it is used as an intermediate in the synthesis of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate involves its interaction with molecular targets such as enzymes that recognize phosphoryl groups. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context. The pathways involved often include phosphorylation and dephosphorylation processes critical for cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
- ®-Phenylphosphonic acid
- ®-Ethyl phenylphosphonate
- ®-Phenylphosphoryl chloride
Comparison: Compared to ®-Phenylphosphonic acid and ®-Ethyl phenylphosphonate, ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate has a more complex structure with additional functional groups, which can confer unique reactivity and specificity in chemical reactions. Its phosphoryl group bonded to both an ethoxy and phenyl group distinguishes it from simpler organophosphorus compounds, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
918154-54-8 |
|---|---|
Formule moléculaire |
C19H23O4P |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[(R)-[ethoxy(phenyl)phosphoryl]-phenylmethyl] butanoate |
InChI |
InChI=1S/C19H23O4P/c1-3-11-18(20)23-19(16-12-7-5-8-13-16)24(21,22-4-2)17-14-9-6-10-15-17/h5-10,12-15,19H,3-4,11H2,1-2H3/t19-,24?/m1/s1 |
Clé InChI |
UTMIEVSZSOVTTB-PHSANKKPSA-N |
SMILES isomérique |
CCCC(=O)O[C@@H](C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
SMILES canonique |
CCCC(=O)OC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)






![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)


